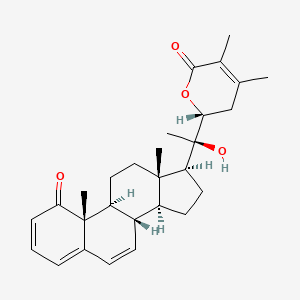

Withasomniferolide B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Withasomniferolide B undergoes various chemical reactions typical of withanolides. These reactions include:

Oxidation: Withanolides can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present on the withanolide structure.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the lactone ring or the steroidal backbone.

Scientific Research Applications

Withasomniferolide B has several scientific research applications:

Chemistry: It serves as a model compound for studying the chemistry of withanolides and their derivatives.

Industry: While its industrial applications are limited, it is used in the production of dietary supplements and herbal medicines derived from Withania somnifera.

Mechanism of Action

Withasomniferolide B exerts its effects primarily through modulation of the GABA A receptor . This receptor is a key player in the central nervous system, mediating inhibitory neurotransmission. By enhancing the activity of the GABA A receptor, this compound can increase inhibitory postsynaptic currents, leading to potential anxiolytic and sedative effects .

Comparison with Similar Compounds

Withasomniferolide B is one of several withanolides isolated from Withania somnifera. Similar compounds include:

Withasomniferolide A: Another withanolide with similar biological activities.

Withaferin A: Known for its anti-inflammatory and anticancer properties.

Withanolide D: Studied for its neuroprotective effects.

What sets this compound apart is its specific ability to modulate the GABA A receptor, which may offer unique therapeutic benefits .

Biological Activity

Withasomniferolide B is a novel withanolide compound isolated from the roots of Withania somnifera, commonly known as Ashwagandha. This compound has garnered attention for its potential biological activities, particularly its interaction with the GABAA receptor, which is crucial for neurotransmission and various physiological processes. The following sections detail the biological activity of this compound, including its mechanisms of action, research findings, and implications for therapeutic applications.

GABAA Receptor Modulation

One of the primary biological activities of this compound is its modulation of the GABAA receptor. Research indicates that this compound can influence GABAA receptor function, which plays a significant role in inhibitory neurotransmission in the central nervous system.

- Mechanism of Action : this compound acts as a negative modulator of the GABAA receptor, contrasting with other compounds that may enhance its activity. This modulation can affect synaptic transmission and neuronal excitability, suggesting potential applications in treating anxiety and other neuropsychiatric disorders .

Antioxidant Properties

This compound also exhibits antioxidant properties, contributing to its therapeutic potential. Antioxidants are essential for neutralizing free radicals in the body, thereby reducing oxidative stress and preventing cellular damage.

- Research Findings : Studies have shown that extracts containing this compound demonstrate significant antioxidant activity in various assays, indicating its potential role in protecting cells from oxidative damage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing natural antimicrobial agents.

- Case Study : In one study, extracts from Withania somnifera containing this compound exhibited growth-inhibitory effects against multiple pathogenic bacteria, highlighting its role as a natural antimicrobial agent .

Isolation and Characterization

This compound was isolated using a bioassay-guided approach from methanol extracts of Withania somnifera. The structural elucidation was performed using techniques such as NMR and mass spectrometry.

| Compound Name | Molecular Weight | Isolation Method | Source Plant |

|---|---|---|---|

| This compound | 436.58 g/mol | Methanol extraction | Withania somnifera |

Biological Assays

The biological activities of this compound have been assessed through various assays:

| Activity Type | Methodology | Result |

|---|---|---|

| GABAA Modulation | Whole-cell patch-clamp recordings | Negative modulation observed |

| Antioxidant Activity | DPPH assay | Significant antioxidant capacity |

| Antimicrobial Activity | Agar diffusion method | Inhibition against multiple strains |

Implications for Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Neuropsychiatric Disorders : Given its role as a negative modulator of the GABAA receptor, this compound may be explored for managing conditions like anxiety and depression.

- Oxidative Stress-Related Conditions : Its antioxidant properties could make it beneficial in preventing diseases associated with oxidative stress.

- Infectious Diseases : The antimicrobial activity indicates potential use in developing new natural antibiotics.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and characterizing Withasomniferolide B from natural sources?

To isolate this compound, researchers should employ sequential extraction (e.g., solvent partitioning) followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural elucidation requires spectroscopic methods (NMR, MS) and X-ray crystallography for definitive confirmation. Detailed experimental protocols, including solvent systems and instrumental parameters, must be documented to ensure reproducibility .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

Purity should be validated using orthogonal analytical methods (e.g., HPLC-DAD, GC-MS), while stability studies under varying pH, temperature, and light conditions are critical. Protocols for storage (e.g., inert atmospheres, cryopreservation) and periodic re-analysis should be included in supplementary materials to address degradation risks .

Q. What spectroscopic techniques are essential for resolving structural ambiguities in this compound derivatives?

High-resolution NMR (1D/2D experiments, such as COSY and NOESY) and tandem MS/MS fragmentation patterns are indispensable. For stereochemical assignments, circular dichroism (CD) or computational modeling (DFT) should complement empirical data. Cross-referencing with existing databases (e.g., PubChem) is advised to avoid misannotation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pharmacological mechanisms of this compound while minimizing bias?

Adopt a hypothesis-driven framework (e.g., PICO: Population/Intervention/Comparison/Outcome) to define cellular or animal models, dose ranges, and control groups. Incorporate blinded assessments and randomization for in vivo studies. Mechanistic assays (e.g., siRNA knockdown, CRISPR-Cas9) should validate target engagement, while omics approaches (transcriptomics, proteomics) can uncover secondary pathways .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

Conduct a systematic review (PRISMA guidelines) to aggregate and assess study heterogeneity . Evaluate methodological rigor (e.g., sample size, assay sensitivity) and contextual factors (e.g., compound source, purity). Meta-regression can identify confounding variables (e.g., solvent effects, cell line variability). Transparent reporting of negative results is critical to address publication bias .

Q. How can synthetic pathways for this compound analogs be optimized to address low yield or scalability challenges?

Apply Design of Experiments (DoE) principles to test reaction parameters (catalyst loading, temperature). Use green chemistry metrics (e.g., E-factor) to assess sustainability. Computational tools (e.g., molecular dynamics) can predict steric or electronic barriers. Intermediate characterization (e.g., in situ IR, LC-MS monitoring) ensures reaction fidelity .

Q. What steps mitigate reproducibility issues in this compound-related studies?

Document all experimental variables (e.g., solvent lot numbers, instrument calibration) in the main text or supplementary files. Share raw data (spectra, chromatograms) via open-access repositories. Collaborative validation across independent labs using standardized protocols (e.g., SOPs) enhances reliability .

Q. How should multi-omics data be integrated to contextualize the ecological or therapeutic roles of this compound?

Combine transcriptomic, metabolomic, and cheminformatics datasets using network analysis tools (e.g., Cytoscape). Pathway enrichment (KEGG, GO terms) identifies biological modules affected by the compound. Machine learning (e.g., random forest) can prioritize candidate biomarkers or biosynthetic genes for functional validation .

Q. Methodological Frameworks and Tools

- Systematic Reviews : Follow PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment .

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Validation : Employ COSMOS guidelines for metabolomics data quality assurance .

Properties

Molecular Formula |

C28H36O4 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H36O4/c1-16-15-24(32-25(30)17(16)2)28(5,31)22-12-11-20-19-10-9-18-7-6-8-23(29)27(18,4)21(19)13-14-26(20,22)3/h6-10,19-22,24,31H,11-15H2,1-5H3/t19-,20-,21-,22-,24+,26-,27-,28+/m0/s1 |

InChI Key |

IVEUAUDBLGDYAW-ZJOYFJNASA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.